molecular formula C18H18N2O3 B2822678 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide CAS No. 1099656-27-5

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide

Cat. No.: B2822678
CAS No.: 1099656-27-5
M. Wt: 310.353
InChI Key: YUFMPOYTTGDUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide has been found to interact with several enzymes and proteins. It has been reported that indole-2-carboxamides, including this compound, target the mycobacterial membrane protein large 3 transporter (MmpL3), a key player in the growth inhibition of Mycobacterium tuberculosis . This interaction suggests that the compound may have potential antitubercular activities.

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with various types of cells. For instance, it has been found to exhibit selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting its minimal cytotoxicity . Additionally, it has shown potent cytotoxic and antiproliferative activities against certain cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 . This interaction with MmpL3 suggests that the compound may inhibit or activate certain enzymes, leading to changes in gene expression.

Metabolic Pathways

Given its structural similarity to other indole-2-carboxamides, it is plausible that it may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors .

Preparation Methods

The synthesis of 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxamide with m-tolyloxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.

    Medicine: Due to its biological activity, this compound is being investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity, primarily involved in plant growth and development.

    Indole-2-carboxamide: Another indole derivative with antimicrobial and anticancer properties, similar to this compound.

    Indole-3-carbinol: Known for its anticancer properties and its role in modulating estrogen metabolism.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-5-4-7-14(9-12)23-11-17(21)20-15-8-3-2-6-13(15)10-16(20)18(19)22/h2-9,16H,10-11H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFMPOYTTGDUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.